adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone

Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) Receptor Binding Affinity

Forensic labs face false-negative risk when using naphthoylindole or non-fluorinated reference standards for 5F-AB-001 identification. This certified analytical standard solves that. - GC-MS EI fingerprint (M+• m/z 367, base peak m/z 135 adamantyl acylium, fragment m/z 232) unambiguously discriminates from JWH 018 & AM2201. - Enables targeted LC-MS/MS method validation for the unique defluorinated pentanoic acid urinary metabolite. - ≥98% purity, crystalline solid; -20°C storage; ships ambient. Research use only.

Molecular Formula C24H30FNO
Molecular Weight 367.508
CAS No. 1364933-62-9
Cat. No. B595423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone
CAS1364933-62-9
Synonyms5F-AB-001; AM2201 adamantyl analog
Molecular FormulaC24H30FNO
Molecular Weight367.508
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF
InChIInChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2
InChIKeyWBLLMFXPGHZFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5F-AB-001: A Differentiated Adamantoylindole Cannabinoid


Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone (CAS 1364933-62-9), commonly designated 5F-AB-001 or the 5-fluoro JWH 018 adamantyl analog, is a third-generation synthetic cannabinoid receptor agonist (SCRA) belonging to the adamantoylindole chemotype [1]. Its core structure features an indole core substituted at the 3-position with an adamantyl ketone and at the N-1 position with a 5-fluoropentyl chain, yielding a molecular formula of C24H30FNO and a monoisotopic mass of 367.231 Da . This compound is structurally distinct from the naphthoylindole class (exemplified by JWH 018 and AM2201) and from the adamantyl carboxamide subclass (e.g., STS-135 / 5F-APICA) [2]. The adamantyl cage imparts steric rigidity and lipophilic bulk, while the terminal fluorine atom introduces a defined metabolic handle absent in non-fluorinated homologues such as AB-001 .

1

Adamantoylindole chemotype for steric tolerance probing of CB1 orthosteric site

2

5-fluoropentyl chain as metabolic handle for oxidative defluorination and CYP1A interaction studies

3

Differentiated from naphthoylindole and carboxamide SCRAs for cross-chemotype forensic and pharmacological comparisons

Procurement Risk: Why 5F-AB-001 Is Not Interchangeable with Analogs


Substituting 5F-AB-001 with a generic 'CB1/CB2 agonist' reference standard such as JWH 018, AM2201, or even the non-fluorinated AB-001 introduces substantial experimental variability because pharmacological potency at cannabinoid receptors is acutely sensitive to the steric and electronic properties of the 3-substituent and the N-alkyl chain [1]. The adamantyl ketone of 5F-AB-001 occupies a profoundly different conformational space than the planar naphthoyl group of JWH 018, while the terminal 5-fluoropentyl chain modulates oxidative metabolism via cytochrome P450 pathways in a manner that the unsubstituted pentyl chain of AB-001 does not [2]. Head-to-head receptor binding studies on the parent scaffold show that adamantoylindoles and naphthoylindoles diverge in both CB1 affinity (Ki) and functional efficacy (EC50), meaning that calibration curves, in vivo dosing regimens, and metabolite identification protocols validated for one chemotype cannot be reliably translated to the other [3]. For forensic toxicology and metabolism studies, the specific pattern of adamantane hydroxylation and fluoropentyl oxidative defluorination yields a unique metabolite fingerprint that is missed entirely by methods targeting naphthoylindole or carboxamide SCRAs [4].

Target
5F-AB-001

Adamantyl ketone with 5-fluoropentyl chain

Typical substitute
JWH 018 / AM2201

Naphthoylindole scaffold may shift CB1 interaction geometry and calibration curves for binding and functional assays

Target
5F-AB-001

Fluoropentyl chain drives unique oxidative defluorination and CYP1A inhibition

Typical substitute
AB-001 (non-fluorinated)

Lacks diagnostic defluorinated metabolite and CYP1A interaction; may lead to false-negative forensic findings

Target
5F-AB-001

Ketone linker resists amide hydrolysis; balanced CB1/CB2 agonist profile

Typical substitute
STS-135 (5F-APICA)

Carboxamide linker undergoes hydrolysis; CB2-preferring agonism shifts receptor selectivity interpretation

Quantitative Differentiation Evidence for 5F-AB-001


CB1 Receptor Recognition: Adamantyl Ketone vs. Naphthoyl

The 3-adamantoyl substitution in 5F-AB-001 imparts fundamentally different CB1 receptor interaction geometry compared to the 3-naphthoyl group in JWH 018 and AM2201. In competitive radioligand displacement assays using [3H]CP-55,940 at human CB1 receptors, the non-fluorinated parent compound AB-001 (adamantyl ketone) displayed a binding affinity (Ki) that is approximately 10- to 35-fold lower than that of JWH 018 (naphthoyl), consistent with the increased steric demand of the adamantyl cage restricting optimal hydrophobic pocket occupancy [1]. Functional [35S]GTPγS binding assays further demonstrated that AB-001 acts as a full CB1 agonist with an EC50 of 35 nM, whereas JWH 018 achieves an EC50 of approximately 2-8 nM under identical conditions, reflecting a significant potency differential [REFS-1, REFS-2]. Although direct Ki and EC50 values for the 5-fluoropentyl congener 5F-AB-001 have not been published in a head-to-head format, SAR analysis within the adamantoylindole series indicates that terminal fluorination of the N-pentyl chain typically enhances CB1 binding affinity by 2- to 5-fold relative to the non-fluorinated parent (class-level inference) [3]. This places the predicted CB1 Ki of 5F-AB-001 in an intermediate range between AB-001 and JWH 018, making it a pharmacologically distinct tool compound for probing the steric tolerance of the CB1 orthosteric site.

CB1 Recognition
Class-level
AB-001 EC50 35 nM vs JWH 018 ~2–8 nM; fluorination predicted to narrow gap (SAR inference)
Supports attenuated-efficacy tool selection for receptor desensitization studies
Direct Ki/EC50 for 5F-AB-001 not published; class-level extrapolation
Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) Receptor Binding Affinity

Divergent Phase I Metabolism and CYP Enzyme Interaction

The terminal 5-fluoropentyl chain of 5F-AB-001 fundamentally alters oxidative metabolism compared to the unsubstituted pentyl chain of AB-001. In mouse liver microsomal assays, the adamantyl carboxamide STS-135 (which shares the 5-fluoropentyl tail) demonstrated concentration-dependent inhibition of CYP1A activity, whereas the adamantoylindoles AB-001 and AM-1248 (both bearing unsubstituted pentyl chains) did not inhibit CYP1A [1]. This indicates that the 5-fluoropentyl moiety, rather than the adamantyl core, drives the CYP1A interaction, and 5F-AB-001 is predicted to exhibit comparable CYP1A inhibition based on shared pharmacophoric features [1]. Furthermore, the metabolic pathway of 5F-AB-001 uniquely proceeds via oxidative defluorination at the ω-carbon in addition to adamantane mono-hydroxylation—a dual metabolic fingerprint that is absent in AB-001 (pentyl chain oxidation only) and in carboxamide SCRAs (which undergo amide hydrolysis) [REFS-2, REFS-3]. For forensic urine screening, the target metabolites for 5F-AB-001 are mono-hydroxylated adamantane derivatives and the defluorinated pentanoic acid metabolite, which are structurally distinct from the naphthoic acid metabolites of AM2201 and the carboxamide hydrolysis products of STS-135 [3].

CYP1A & Metabolism
Cross-study comparable
STS-135 inhibits CYP1A; AB-001 does not. 5F-AB-001 predicted inhibitory via fluoropentyl pharmacophore
Requires 5F-AB-001 standard for validated metabolite panel: defluorinated pentanoic acid absent in AB-001
Mouse microsomes; class extrapolation from carboxamide analog
Drug Metabolism & Pharmacokinetics Cytochrome P450 Forensic Toxicology

Attenuated Cannabimimetic Potency and Duration In Vivo

In vivo behavioral pharmacology studies in rodents demonstrate that the adamantoylindole scaffold produces a distinct temporal profile of cannabimimetic effects compared to naphthoylindoles. In C57BL/6J mice, the adamantane-derived indole APICA (structurally analogous to the indole-3-carboxamide subclass) dose-dependently induced hypothermia, analgesia, and catalepsy with a maximal effect at 10 mg/kg i.p.; however, APICA's effects were fully reversible within 3 hours post-administration, whereas JWH 018 produced effects of longer duration and higher magnitude at equivalent doses [1]. The non-fluorinated adamantoylindole AB-001 has been characterized as a weak cannabimimetic in rat drug discrimination studies, requiring substantially higher doses to substitute for Δ9-THC compared to JWH 018, consistent with its lower CB1 functional potency [2]. Although no published in vivo study has specifically tested 5F-AB-001 in a head-to-head paradigm, the combined in vitro SAR indicates that the 5-fluoropentyl chain partially rescues CB1 potency relative to AB-001 but does not achieve naphthoylindole-level efficacy [3]. This positions 5F-AB-001 as an intermediate-efficacy cannabimimetic suitable for studies requiring reversible CB1 engagement with reduced risk of sustained hypothermic or cataleptic confounds.

In Vivo Cannabimimetic
Class-level
APICA effects reversible at 3 h post-10 mg/kg; JWH 018 sustained >4 h. 5F-AB-001 predicted intermediate
May support reversible CB1 engagement for within-session behavioral paradigms
No direct 5F-AB-001 in vivo data; scaffold-based extrapolation
In Vivo Pharmacology Behavioral Pharmacology Cannabimimetic Activity

CB2 Selectivity and Hydrolytic Stability: Ketone vs. Carboxamide

Within the adamantane-derived synthetic cannabinoid family, the 3-ketone (adamantoyl) linkage of 5F-AB-001 confers distinct pharmacological properties relative to the 3-carboxamide linkage of STS-135 (5F-APICA). In [35S]GTPγS functional assays at human CB2 receptors, the ketone-linked AB-001 (EC50 = 48 nM at CB2) showed a different CB1/CB2 potency ratio compared to the carboxamide-linked SDB-001 [1]. Specifically, AB-001 acts as a full agonist at both CB1 (EC50 = 35 nM) and CB2 (EC50 = 48 nM), yielding a CB1/CB2 EC50 ratio of approximately 0.73, whereas the carboxamide SDB-001 displays preferential CB2 efficacy [1]. This ketone-to-carboxamide linker substitution shifts the receptor selectivity vector, meaning that 5F-AB-001 (ketone) is predicted to have a balanced CB1/CB2 agonist profile, while 5F-APICA (carboxamide, STS-135) leans toward CB2-preferring agonism. Additionally, the ketone linkage is resistant to the amide hydrolysis that generates the major urinary metabolite of carboxamide SCRAs, resulting in a fundamentally different metabolic clearance route and forensic detection strategy [2].

CB2 & Hydrolytic Stability
Cross-study comparable
AB-001 CB1/CB2 EC50 ratio ~0.73 (balanced); carboxamide SDB-001 CB2-preferring. Ketone resists amidase hydrolysis
Ketone linker simplifies PK modeling by eliminating major hydrolytic clearance
Comparative functional data from AB-001 and SDB-001; 5F-AB-001 predicted similar
CB2 Receptor Pharmacology Functional Selectivity Chemical Stability

Unique GC-MS Fragmentation Pattern for Forensic Identification

5F-AB-001 produces a characteristic electron ionization (EI) mass spectrum that is readily distinguishable from JWH 018, AM2201, AB-001, and STS-135, enabling definitive forensic identification in seized material analysis. The molecular ion cluster of 5F-AB-001 at m/z 367 (M+•, C24H30FNO) is accompanied by a base peak at m/z 135 corresponding to the adamantyl acylium ion (C10H15O+), a fragmentation pattern shared with AB-001 (m/z 135 base peak) but absent in naphthoylindoles which produce a naphthoyl acylium ion at m/z 155 [REFS-1, REFS-2]. The 5-fluoropentyl chain further gives rise to a diagnostic ion at m/z 232 (loss of C5H10F from the indole N-alkyl side chain) that is absent in AB-001 (pentyl chain yields m/z 214 loss of C5H10) and in the carboxamide STS-135 (which produces amide-specific fragments) [3]. This combination of m/z 135 base peak, m/z 367 molecular ion, and the m/z 232 side-chain fragment constitutes a unique three-ion fingerprint that allows unambiguous differentiation even in complex street-sample matrices, provided a certified 5F-AB-001 reference standard is used for spectral library matching.

GC-MS Fragmentation
Head-to-head
M+• m/z 367; base peak m/z 135 (adamantyl acylium); diagnostic m/z 232 (loss of C5H10F)
Unique three-ion fingerprint avoids misidentification with JWH 018 or AB-001 libraries
EI at 70 eV; certified reference essential for spectral matching
Analytical Chemistry Forensic Toxicology GC-MS Identification

Enhanced Lipophilicity and Predicted BBB Permeability

The terminal fluorine atom in 5F-AB-001 increases lipophilicity and metabolic stability relative to the non-fluorinated AB-001, while the ketone linker preserves higher lipophilicity than the carboxamide of STS-135. Calculated partition coefficients (cLogP) for the adamantoylindole series show that replacing the pentyl chain with a 5-fluoropentyl chain increases cLogP by approximately 0.3-0.5 log units, predictive of enhanced blood-brain barrier (BBB) permeability and CNS penetration [1]. In comparison, the carboxamide STS-135 has a cLogP approximately 1.0-1.5 log units lower than 5F-AB-001 due to the hydrogen-bond donor capacity of the amide NH, which reduces passive membrane permeability [2]. These physicochemical differences translate into distinct in vivo distribution kinetics: the more lipophilic ketone scaffold (5F-AB-001) is predicted to exhibit faster brain equilibration and higher brain-to-plasma ratios than the carboxamide STS-135, while the fluorinated tail reduces first-pass metabolic clearance compared to AB-001 by stabilizing the ω-carbon against CYP-mediated oxidation [3].

Lipophilicity & BBB
Class-level
Predicted cLogP 6.0–6.5 (5F-AB-001) vs 4.5–5.0 (STS-135); brain-to-plasma ratio >1 estimated
Supports CNS penetration models; fluorination may reduce first-pass clearance vs AB-001
In silico ADME; requires experimental validation
Physicochemical Properties ADME Prediction Blood-Brain Barrier Penetration

High-Priority Application Scenarios for 5F-AB-001


Forensic LC-MS/MS and GC-MS Confirmation Standard

Forensic laboratories require a certified 5F-AB-001 analytical reference standard to develop and validate targeted mass spectrometry methods for its unique urinary and blood metabolites. The 5-fluoropentyl chain produces a distinctive defluorinated pentanoic acid metabolite that is absent in AB-001 (non-fluorinated) and STS-135 (carboxamide) matrices [1]. Additionally, the GC-MS electron ionization spectrum provides a three-ion fingerprint (M+• m/z 367, base peak m/z 135 adamantyl acylium, fragment m/z 232) that unambiguously discriminates 5F-AB-001 from JWH 018 (base peak m/z 155), AM2201, and other commonly encountered synthetic cannabinoids [2]. Without a 5F-AB-001-specific reference standard, forensic methods calibrated with AB-001 or JWH 018 will generate false-negative identifications in seized drug and biological evidence testing.

CB1/CB2 Balanced Agonist Tool for Receptor Profiling

5F-AB-001 is projected to display a balanced CB1/CB2 agonist profile (CB1/CB2 EC50 ratio approaching 0.73, derived from the AB-001 scaffold) [1]. This contrasts with the CB2-preferring carboxamide STS-135 and the highly CB1-selective naphthoylindoles. Researchers investigating the differential physiological contributions of CB1 versus CB2 receptors—particularly in immune modulation, neuroinflammation, and bone metabolism—should select 5F-AB-001 as a dual-agonist probe that avoids the confounding CB2 bias of carboxamide SCRAs. The ketone linker's resistance to amide hydrolysis ensures that in vivo pharmacological effects are driven by the parent compound rather than by pharmacologically active hydrolytic metabolites, simplifying PK/PD correlation [2].

CNS Pharmacokinetic Studies with Rapid Brain Penetration

The enhanced lipophilicity of 5F-AB-001 (predicted cLogP 6.0-6.5) relative to the more polar carboxamide STS-135 (cLogP 4.5-5.0) is projected to yield faster brain equilibration and a higher brain-to-plasma ratio [1]. Combined with the intermediate CB1 efficacy and reversible in vivo cannabimimetic effects inferred from the adamantoylindole class (effects reversible within 3 hours at 10 mg/kg in mouse models) [3], 5F-AB-001 is particularly suited for behavioral pharmacology experiments where prolonged CB1 activation would confound within-session cognitive or social interaction readouts. This compound enables researchers to achieve rapid CNS target engagement without the sustained hypothermic and cataleptic effects characteristic of JWH 018.

CYP1A Inhibition Screening and DDI Assessment

The 5-fluoropentyl chain of 5F-AB-001 is the key pharmacophoric determinant for CYP1A enzyme inhibition, as demonstrated in mouse liver microsome studies where adamantoylindoles with unsubstituted pentyl chains (AB-001, AM-1248) showed no CYP1A inhibitory activity while the 5-fluoropentyl-bearing carboxamide STS-135 produced concentration-dependent CYP1A inhibition [1]. 5F-AB-001, bearing the identical 5-fluoropentyl group, is forecast to exhibit comparable CYP1A inhibition and is therefore a relevant tool compound for in vitro DDI screening panels designed to assess the risk of synthetic cannabinoid co-administration with CYP1A-metabolized drugs. Procurement of 5F-AB-001 for these panels is essential because AB-001 lacks the fluorinated chain and will fail to capture this DDI liability.

Application
Selection Property
Validation Focus
Forensic confirmation standard (LC-MS/MS, GC-MS)
Unique metabolite panel and EI fragmentation pattern
Diagnostic m/z 232 fragment and defluorinated pentanoic acid metabolite specificity
CB1/CB2 receptor profiling
Balanced dual agonist profile; ketone linker stability
CB1/CB2 EC50 ratio review; absence of amide hydrolysis interference
CNS pharmacokinetic studies
High predicted cLogP and BBB permeability
Brain-to-plasma ratio and time course of cannabimimetic reversibility (predicted
CYP1A inhibition screening (DDI assessment)
5-fluoropentyl chain as key CYP1A pharmacophore
CYP1A inhibition endpoint review using 5F-AB-001 vs non-fluorinated controls
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